5-Methyl-3-(morpholinyl)phenazinium methyl sulfate
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Overview
Description
5-Methyl-3-(morpholinyl)phenazinium methyl sulfate, also known as phenazine methosulfate, is a chemical compound with the molecular formula C14H14N2O4S and a molecular weight of 306.34 g/mol . It is widely used as an electron carrier in biochemical assays, particularly in the detection of dehydrogenase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(morpholinyl)phenazinium methyl sulfate typically involves the reaction of phenazine with methyl sulfate. The reaction is carried out under controlled conditions to ensure high purity and yield . The compound can be crystallized from water to obtain a deep yellow to brown crystalline powder .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where phenazine and methyl sulfate are reacted under optimized conditions. The process includes steps for purification and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(morpholinyl)phenazinium methyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It acts as an electron acceptor and can be reduced by NADH or NADPH.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include NADH, NADPH, and various oxidizing agents. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction by NADH results in the formation of reduced phenazine derivatives .
Scientific Research Applications
5-Methyl-3-(morpholinyl)phenazinium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as an electron carrier in redox reactions and electrochemical studies.
Biology: Employed in assays to detect dehydrogenase activities and other enzymatic reactions.
Medicine: Utilized in diagnostic assays to measure enzyme activities in clinical samples.
Industry: Applied in the production of various biochemical reagents and diagnostic kits.
Mechanism of Action
The compound exerts its effects by acting as an electron carrier. It accepts electrons from NADH or NADPH and transfers them to other electron acceptors, such as tetrazolium dyes . This electron transfer process is crucial in various biochemical assays to measure enzyme activities .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-5-methylphenazinium methyl sulfate: Similar in structure and function, but with a methoxy group instead of a morpholinyl group.
Phenazine methosulfate: Another closely related compound used as an electron carrier.
Uniqueness
5-Methyl-3-(morpholinyl)phenazinium methyl sulfate is unique due to its specific structure, which allows it to act as an efficient electron carrier in various biochemical assays. Its stability and solubility in water make it particularly useful in laboratory and industrial applications .
Properties
CAS No. |
40816-83-9 |
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Molecular Formula |
C18H21N3O5S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-(10-methylphenazin-10-ium-2-yl)morpholine;methyl sulfate |
InChI |
InChI=1S/C17H18N3O.CH4O4S/c1-19-16-5-3-2-4-14(16)18-15-7-6-13(12-17(15)19)20-8-10-21-11-9-20;1-5-6(2,3)4/h2-7,12H,8-11H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
JSWOBTWCRLGCFT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=NC3=CC=CC=C31)N4CCOCC4.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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